(E)-3-cyclopropyl-N'-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide (E)-3-cyclopropyl-N'-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 1284269-00-6
VCID: VC11804363
InChI: InChI=1S/C16H18N4O2/c1-2-22-15-6-4-3-5-12(15)10-17-20-16(21)14-9-13(18-19-14)11-7-8-11/h3-6,9-11H,2,7-8H2,1H3,(H,18,19)(H,20,21)/b17-10+
SMILES: CCOC1=CC=CC=C1C=NNC(=O)C2=NNC(=C2)C3CC3
Molecular Formula: C16H18N4O2
Molecular Weight: 298.34 g/mol

(E)-3-cyclopropyl-N'-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

CAS No.: 1284269-00-6

Cat. No.: VC11804363

Molecular Formula: C16H18N4O2

Molecular Weight: 298.34 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-cyclopropyl-N'-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide - 1284269-00-6

Specification

CAS No. 1284269-00-6
Molecular Formula C16H18N4O2
Molecular Weight 298.34 g/mol
IUPAC Name 5-cyclopropyl-N-[(E)-(2-ethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Standard InChI InChI=1S/C16H18N4O2/c1-2-22-15-6-4-3-5-12(15)10-17-20-16(21)14-9-13(18-19-14)11-7-8-11/h3-6,9-11H,2,7-8H2,1H3,(H,18,19)(H,20,21)/b17-10+
Standard InChI Key FGUPASACJVTGMO-LICLKQGHSA-N
Isomeric SMILES CCOC1=CC=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3CC3
SMILES CCOC1=CC=CC=C1C=NNC(=O)C2=NNC(=C2)C3CC3
Canonical SMILES CCOC1=CC=CC=C1C=NNC(=O)C2=NNC(=C2)C3CC3

Introduction

(E)-3-cyclopropyl-N'-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound belonging to the class of pyrazole derivatives. It features a unique structure that includes a cyclopropyl group, an ethoxybenzylidene moiety, and a pyrazole ring. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis

The synthesis typically involves the condensation of 3-cyclopropyl-1H-pyrazole-5-carbohydrazide with 2-ethoxybenzaldehyde under reflux conditions in solvents like ethanol or methanol. This reaction promotes the formation of the Schiff base, resulting in the desired product.

Antimicrobial Activity

Pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. They often disrupt microbial cell membranes, leading to cell lysis and death.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects. It may inhibit enzymes involved in inflammatory pathways and modulate receptors associated with cancer cell growth.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activities
(E)-3-cyclopropyl-N'-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazideCyclopropyl group, ethoxybenzylidene moiety, pyrazole ringAntimicrobial, anti-inflammatory, anticancer
3-[(E)-(2-ethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinoneEthoxybenzylidene moiety, quinazolinone ringPotential anti-inflammatory and antimicrobial
1-[(E)-(2-ethoxybenzylidene)amino]-1H-tetrazol-5-amineEthoxybenzylidene moiety, tetrazole ringPotential antimicrobial and anticancer

Research Findings and Future Directions

Research on (E)-3-cyclopropyl-N'-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide highlights its potential therapeutic applications. Further studies are needed to fully elucidate its mechanisms of action and to explore its efficacy in clinical settings. The compound's unique structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

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